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molecular formula C14H25NOSi B8154406 N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline

N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline

Cat. No. B8154406
M. Wt: 251.44 g/mol
InChI Key: BRVFSWBAAITLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09045486B2

Procedure details

To a stirred solution of 2-(phenylamino)ethanol (10 g, 72.9 mmol, Eq: 1.00) in dichloromethane (200 ml) were added diisopropylethylamine (13.2 g, 17.8 ml, 102 mmol, Eq: 1.4) followed by tert-butyldimethylsilyl chloride (11.0 g, 72.9 mmol, Eq: 1.00) at room temperature under a nitrogen atmosphere. The resulting solution was stirred for 16 hrs and then it was poured into water (200 ml) and the organic layer was separated, washed with brine, dried (MgSO4), concentrated, and chromatographed (silica gel, gradient 0 to 10% ethyl acetate-hexane) to obtain N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline (46) (8.45 g, 33.6 mmol, 46.1% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(C(C)C)CC)(C)C.[Si:20](Cl)([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21].O>ClCCl>[Si:20]([O:10][CH2:9][CH2:8][NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCCO
Name
Quantity
17.8 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, gradient 0 to 10% ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCNC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.6 mmol
AMOUNT: MASS 8.45 g
YIELD: PERCENTYIELD 46.1%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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